molecular formula C10H11ClO B1601453 1-(2-Chlorophenyl)butan-1-one CAS No. 21550-07-2

1-(2-Chlorophenyl)butan-1-one

Cat. No. B1601453
CAS RN: 21550-07-2
M. Wt: 182.64 g/mol
InChI Key: FDPBBAUOCMWIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chlorophenyl)butan-1-one” is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Anticancer Activity of Sigma-2 Ligands Research on analogs of sigma ligands, such as SYA013, indicates their potential in anticancer applications. These compounds demonstrate selective toxicity toward cancer cells compared to normal cells, showcasing their promise for therapeutic applications. The study by Asong et al. (2019) highlights the sub-micromolar activity against Panc-1 cell lines, suggesting a pathway for developing anticancer agents (Asong et al., 2019).

Crystal Structure and Physical Properties The crystal structure analysis of related compounds provides insights into their physical and chemical properties, which can be crucial for the development of new materials or drugs. For instance, the study by Kang et al. (2015) on cyproconazole offers a detailed look at the molecular interactions and structural properties of this fungicide, which could inform the design of related compounds (Kang et al., 2015).

Solvation and Interaction Studies Investigations into the solvation and specific interactions of compounds can reveal their behavior in various solvents, influencing their applications in synthesis and formulation. The research by Varfolomeev et al. (2015) on the solvation enthalpy of butan-2-one mixtures provides valuable data on the energetic aspects of solute-solvent interactions, applicable to understanding and predicting the behavior of similar compounds (Varfolomeev et al., 2015).

Photoionization Spectroscopy Studies on the photoionization spectroscopy of chlorinated compounds offer insights into their electronic and structural dynamics, which can be critical for understanding their reactivity and stability. Rondino et al. (2016) explored the conformational landscape of chlorophenyl ethanol and its complexes, providing a foundation for further research on the photophysics of chlorinated organic molecules (Rondino et al., 2016).

Detoxification Pathways Understanding the metabolic pathways for the detoxification of hazardous compounds is essential for environmental and health sciences. Munter et al. (2003) studied the in vitro metabolism of chloroprene, identifying glutathione and epoxide hydrolase as key players in the detoxication process. Such research can inform the development of strategies for mitigating the environmental and health impacts of chlorinated compounds (Munter et al., 2003).

Safety and Hazards

The safety information for “1-(2-Chlorophenyl)butan-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

1-(2-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPBBAUOCMWIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490250
Record name 1-(2-Chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21550-07-2
Record name 1-(2-Chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chlorophenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.